Cas no 2229397-96-8 (1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol)

1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol
- 2229397-96-8
- [1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol
- EN300-1923622
-
- インチ: 1S/C10H9BrF2O/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10/h3-4,14H,1-2,5H2
- InChIKey: OFCAPEGAKVHECK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)F)C1(CO)CC1)F
計算された属性
- せいみつぶんしりょう: 261.98048g/mol
- どういたいしつりょう: 261.98048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923622-10.0g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1923622-0.05g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1923622-1.0g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1923622-10g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1923622-5g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 5g |
$3313.0 | 2023-09-17 | ||
Enamine | EN300-1923622-0.1g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1923622-0.5g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1923622-1g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1923622-5.0g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1923622-0.25g |
[1-(4-bromo-2,6-difluorophenyl)cyclopropyl]methanol |
2229397-96-8 | 0.25g |
$1051.0 | 2023-09-17 |
1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanolに関する追加情報
1-(4-Bromo-2,6-Difluorophenyl)Cyclopropylmethanol: A Comprehensive Overview
The compound 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol, with the CAS number 2229397-96-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenol group. The presence of bromine and fluorine substituents on the aromatic ring introduces interesting electronic and steric properties, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol in drug discovery. Researchers have explored its ability to act as a chiral building block in asymmetric synthesis, leveraging its rigid cyclopropane framework to induce high enantioselectivity in reactions. This property is particularly advantageous in the development of complex pharmaceutical compounds, where stereochemistry plays a critical role in biological activity.
In addition to its applications in medicinal chemistry, this compound has also been investigated for its role in polymer science. The bromine and fluorine substituents on the aromatic ring enhance the molecule's reactivity under specific polymerization conditions, making it a promising candidate for the synthesis of advanced polymeric materials with tailored properties. These materials could find applications in high-performance electronics, aerospace engineering, and biomedical devices.
The synthesis of 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. This is followed by a cyclopropanation reaction, which can be achieved through various methods such as Simmons-Smith cyclopropanation or transition-metal-catalyzed processes. The choice of method depends on the desired stereochemical outcome and scalability of the synthesis.
One of the most intriguing aspects of this compound is its reactivity under different chemical conditions. For instance, the cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to diverse products with varying functional groups. This versatility makes it an invaluable tool in organic synthesis, enabling chemists to access complex molecular architectures with ease.
Moreover, recent advancements in computational chemistry have allowed researchers to model the electronic structure of 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol at an unprecedented level of detail. These studies have provided insights into the molecule's electronic distribution and reactivity patterns, paving the way for more efficient synthetic strategies and novel applications.
In conclusion, 1-(4-bromo-2,6-difluorophenyl)cyclopropylmethanol stands out as a versatile and multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with its reactivity and chiral properties, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its behavior and utility, this compound is poised to make even greater contributions to the advancement of science and technology.
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